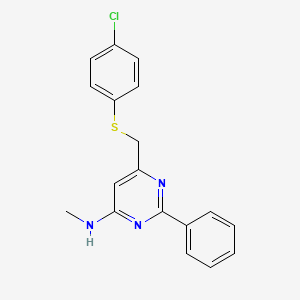

6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine

Description

6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at positions 2, 4, and 4. Key structural features include:

- A phenyl group at position 2.

- An N-methylamine group at position 3.

- A (4-chlorophenyl)sulfanylmethyl substituent at position 5.

The compound’s CAS registry number is 478261-62-0, with synonyms including 6-[(4-chlorophenyl)sulfanylmethyl]-N-methyl-2-phenylpyrimidin-4-amine and ZINC8873834 . Pyrimidine derivatives are widely studied for their biological activities, particularly as antimicrobial and immunomodulatory agents .

Properties

IUPAC Name |

6-[(4-chlorophenyl)sulfanylmethyl]-N-methyl-2-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3S/c1-20-17-11-15(12-23-16-9-7-14(19)8-10-16)21-18(22-17)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLXGXCGPFGHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl mercaptan with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then subjected to further reactions, including methylation and phenylation, to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:

Key Research Findings

Electronic and Steric Effects

- N-Methylamine vs.

- Halogen Substitutions : The fluorine atom in 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine () enhances metabolic stability and lipophilicity compared to the target compound’s chlorine substituent .

Hydrogen Bonding and Crystal Packing

- The hydroxyl and sulfanyl groups in 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol () enable extensive hydrogen-bonding networks, influencing solubility and crystal morphology . In contrast, the target compound’s N-methylamine group may limit hydrogen-bond donor capacity but improve membrane permeability .

Biological Activity

The compound 6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure that includes a pyrimidine ring substituted with various functional groups. The presence of the 4-chlorophenyl sulfanyl group is significant as it may enhance the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in cancer pathways. The sulfanyl group can facilitate binding to target proteins, potentially leading to inhibition of key oncogenic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to This compound . For instance, compounds with similar structures have shown promising results in inhibiting glioma growth by targeting the AKT signaling pathway, which is crucial in many cancers, including glioblastoma .

Table 1: Summary of Anticancer Activities

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| Compound 4j | AKT2 | Inhibitory (low micromolar) | |

| This compound | TBD | TBD | This study |

Enzyme Inhibition

In addition to its anticancer properties, the compound may exhibit enzyme inhibitory activities. Compounds containing similar sulfanyl groups have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical in various biochemical processes .

Table 2: Enzyme Inhibition Studies

| Enzyme | Compound Tested | Inhibition Activity | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Various sulfanyl derivatives | Significant inhibition observed | |

| Urease | Various sulfanyl derivatives | Moderate inhibition observed |

Case Studies

- Inhibition of Glioma Growth : A study focused on pyrano[2,3-c]pyrazole derivatives demonstrated that certain compounds significantly inhibited glioma cell growth by targeting AKT signaling pathways. This suggests that similar pyrimidine derivatives could exhibit comparable effects .

- Enzymatic Activity : Research on related compounds indicated that those with sulfanyl groups effectively inhibited key enzymes involved in cancer progression and metabolic pathways, providing a basis for further exploration of This compound as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine, and what reaction conditions are typically employed?

The synthesis involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

- Step 1 : Reaction of 4-chlorobenzyl chloride with a thiol group to introduce the sulfanyl-methyl substituent.

- Step 2 : Coupling the intermediate with a pyrimidine core (e.g., 2-phenyl-4-aminopyrimidine) under basic conditions.

- Reaction Conditions : Solvents (dimethylformamide, toluene), bases (potassium carbonate, triethylamine), and temperatures of 120–130°C .

| Step | Reagents/Conditions | Key Functional Group Introduced |

|---|---|---|

| 1 | 4-Chlorobenzyl chloride, thiol, K₂CO₃, DMF | Sulfanyl-methyl |

| 2 | Pyrimidine core, triethylamine, toluene | Pyrimidine backbone |

Q. Which spectroscopic and crystallographic methods are utilized to confirm the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and purity.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 279.79 g/mol) .

- X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of nucleophilic substitution reactions during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.

- Base Strength : Strong bases (e.g., NaH) accelerate deprotonation in thiol coupling.

- Temperature Control : Gradual heating (80–130°C) minimizes side reactions like oxidation .

- Catalysts : Transition metals (e.g., CuI) enhance coupling efficiency in heterocyclic systems .

Q. What computational and experimental approaches are used to elucidate the mechanism of action in pharmacological contexts?

- Molecular Docking : Predicts binding affinity to targets (e.g., kinase enzymes) by analyzing the chlorophenyl group’s hydrophobic interactions .

- Comparative Structural Analysis : Correlates activity with similar pyrimidine derivatives (e.g., fluorophenyl analogs) to identify pharmacophores .

- In Vitro Assays : Measures inhibition of enzymatic activity (e.g., tyrosine kinases) using fluorescence-based kinetic studies .

Q. How do structural modifications at the sulfanyl or chlorophenyl groups affect biological activity, and what techniques assess these effects?

- Sulfanyl Group Oxidation : Conversion to sulfone (-SO₂-) via mCPBA reduces lipophilicity, altering membrane permeability (confirmed by HPLC retention times) .

- Chlorophenyl Substitution : Replacing Cl with electron-withdrawing groups (e.g., -CF₃) enhances binding to ATP pockets (validated by IC₅₀ assays) .

- Analytical Techniques :

- SAR Studies : Quantify activity changes using microbial growth inhibition assays .

- HPLC-MS : Monitors metabolic stability in liver microsomes .

Data Contradictions and Resolution

- Biological Activity Variability : Discrepancies in antimicrobial activity between similar pyrimidines may arise from crystallographic packing effects (e.g., hydrogen-bonding networks in polymorphs) . Resolve via single-crystal XRD to confirm dominant conformers.

- Synthetic Yield Inconsistencies : Batch-dependent yields (40–70%) may stem from residual moisture in solvents. Use Karl Fischer titration to standardize solvent purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.